5-Methyl-2-nitrobenzamide

Übersicht

Beschreibung

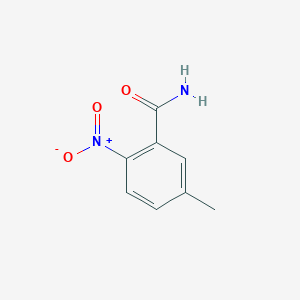

5-Methyl-2-nitrobenzamide: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the fifth position and a nitro group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrobenzamide typically involves the nitration of methylbenzoic acid derivatives followed by amide formation. One common method is the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride to yield 5-Methyl-2-nitrobenzoic acid. This intermediate is then converted to this compound through a reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ultrasonic irradiation and solid acid catalysts has been reported to improve the efficiency of benzamide synthesis .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: 5-Methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 5-Methyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 5-Methyl-2-nitrobenzoic acid and ammonia or an amine.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methyl-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of polymers and resins .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, including enzymes and receptors. For example, nitrobenzamide derivatives can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.

2-Nitrobenzamide: Similar to 5-Methyl-2-nitrobenzamide but lacks the methyl group, affecting its reactivity and applications.

5-Methyl-2-aminobenzamide:

Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the benzene ring

Biologische Aktivität

5-Methyl-2-nitrobenzamide (CAS Number: 4315-12-2) is an organic compound characterized by the molecular formula CHNO. It is a derivative of benzamide, where a methyl group is substituted at the fifth position and a nitro group at the second position of the benzene ring. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Methods

This compound can be synthesized through various chemical reactions, including:

- Reduction : Can be reduced to form corresponding amines using hydrogen gas with a metal catalyst or chemical reductants like tin(II) chloride.

- Substitution : The nitro group can undergo nucleophilic aromatic substitution.

- Hydrolysis : The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Preliminary investigations have shown that this compound and its derivatives may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology . The compound's mechanism of action appears to involve inhibition of specific enzymes related to tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile. Studies have reported adverse effects at certain concentrations, with specific reference doses established for safety assessments. For instance, a reference dose of 3.1 mg/kg-d was determined based on studies conducted on F344N rats .

Case Studies and Research Findings

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The nitro group can facilitate binding to enzyme active sites, altering metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.

Eigenschaften

IUPAC Name |

5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJDDEARUYAGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.